molecular formula C14H14ClFN2O2S B2588111 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide CAS No. 1385456-61-0

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide

Cat. No.: B2588111
CAS No.: 1385456-61-0
M. Wt: 328.79
InChI Key: VFLIKWNXRMOYHG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including a chloro-fluoro-substituted phenoxy group, a cyanothiolan ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide typically involves multiple steps, including the formation of the phenoxy group, the introduction of the chloro and fluoro substituents, and the construction of the cyanothiolan ring. Common reagents and conditions used in these reactions may include:

    Phenol derivatives: Starting materials for the phenoxy group.

    Halogenation agents: Such as chlorine and fluorine sources for introducing chloro and fluoro substituents.

    Cyanation agents: For the formation of the cyanothiolan ring.

    Amidation reactions: To form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction of functional groups such as the nitrile group in the cyanothiolan ring.

    Substitution: Halogen substituents can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles for halogen substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)acetamide: A similar compound with an acetamide moiety instead of propanamide.

    2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)butanamide: A similar compound with a butanamide moiety.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2S/c1-9(20-12-3-2-10(16)6-11(12)15)13(19)18-14(7-17)4-5-21-8-14/h2-3,6,9H,4-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLIKWNXRMOYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCSC1)C#N)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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